6-chloronaphthalene-2-sulfonic Acid

Sulfonamide synthesis Factor Xa inhibition Pharmaceutical intermediate chemistry

6-Chloronaphthalene-2-sulfonic acid (CAS 102878-14-8) addresses the need for isomerically pure 6,2-regioisomeric naphthalene sulfonic acids in pharmaceutical synthesis. Validated as the key intermediate for factor Xa inhibitors and Bcl-2 antiapoptotic protein inhibitors, its 6-chloro-2-sulfonyl pattern is optimized for target binding. • Direct precursor to 6-chloronaphthalene-2-sulfonyl chloride (CAS 102153-63-9) • Chloro handle preserved for downstream cross-coupling reactions • ≥95% purity standard; 97% grade available for tighter impurity specifications

Molecular Formula C10H7ClO3S
Molecular Weight 242.68 g/mol
CAS No. 102878-14-8
Cat. No. B017967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloronaphthalene-2-sulfonic Acid
CAS102878-14-8
Synonyms6-CHLORONAPHTHALENE-2-SULFONIC ACID
Molecular FormulaC10H7ClO3S
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)O
InChIInChI=1S/C10H7ClO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14)
InChIKeyONLHWRHIJDODKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloronaphthalene-2-sulfonic Acid (CAS 102878-14-8): Technical Specifications and Procurement Baseline


6-Chloronaphthalene-2-sulfonic acid (CAS 102878-14-8) is a halogenated naphthalenesulfonic acid derivative with the molecular formula C₁₀H₇ClO₃S and molecular weight of 242.68 g/mol . The compound is characterized by a chlorine substituent at the 6-position and a sulfonic acid group at the 2-position of the naphthalene ring system . Commercially available material typically meets a minimum purity specification of 95% , with select vendors offering material at 97% purity . The compound serves as a key intermediate in the synthesis of sulfonamide-based pharmaceutical agents, including factor Xa inhibitors and Bcl-2 family antiapoptotic protein inhibitors, wherein the 6-chloro substitution pattern has been specifically optimized for target binding interactions .

6-Chloronaphthalene-2-sulfonic Acid (CAS 102878-14-8): Why In-Class Substitution Without Verification Introduces Risk


Within the chloronaphthalenesulfonic acid class, substitution pattern—specifically the precise 6,2-regioisomeric arrangement—dictates both the physicochemical properties and downstream synthetic utility of the compound. Alternative regioisomers such as 2-chloronaphthalene-1-sulfonic acid or 5-chloronaphthalene-1-sulfonic acid exhibit different spatial orientation of the sulfonic acid and chlorine functionalities , which can alter reactivity in electrophilic aromatic substitution and sulfonyl chloride formation. The 6-chloro substitution on naphthalene-2-sulfonic acid places the electron-withdrawing chlorine atom at a position that modulates ring electronics without sterically hindering the 2-sulfonic acid group, a balance not necessarily replicated by the 1-sulfonic acid or 6-bromo analogs [1]. Furthermore, halogen identity materially impacts molecular weight, synthetic accessibility, and downstream reaction outcomes—bromo analogs (MW ~287.13) and fluoro analogs (MW ~226.22) differ in leaving group potential and electronic effects, directly affecting sulfonamide coupling efficiency in pharmaceutical syntheses [1][2].

6-Chloronaphthalene-2-sulfonic Acid (CAS 102878-14-8): Quantitative Comparator Evidence for Scientific Selection


Sulfonyl Chloride Reactivity: Optimized Balance of Stability and Electrophilicity in Pharmaceutical Coupling Reactions

6-Chloronaphthalene-2-sulfonic acid serves as the direct precursor to 6-chloronaphthalene-2-sulfonyl chloride, a key electrophilic building block in sulfonamide drug synthesis. Unlike its 6-bromo analog, the 6-chloro derivative provides an optimized balance of leaving group potential and synthetic accessibility, enabling efficient coupling with piperazinone intermediates to yield factor Xa inhibitors with demonstrated oral anticoagulant activity in rodent models . The 6-chloro substitution pattern was specifically selected in medicinal chemistry campaigns over alternative halogenated naphthalene sulfonyl chlorides due to its favorable electronic profile and commercial availability .

Sulfonamide synthesis Factor Xa inhibition Pharmaceutical intermediate chemistry

Purity Specification: 95% Minimum Commercial Standard with 97% Option for Critical Applications

Commercial sourcing data indicates that 6-chloronaphthalene-2-sulfonic acid is routinely available at ≥95% purity from multiple established chemical suppliers , with at least one vendor offering material at 97% purity for applications requiring higher specification . This purity profile is consistent with industrial intermediates used in dye and pigment manufacturing, where the compound enhances color stability and brightness in textile and plastic applications .

Chemical procurement Quality specification Research-grade intermediate

Molecular Weight and Physicochemical Profile: Balanced Properties for Organic Synthesis Applications

The molecular weight of 6-chloronaphthalene-2-sulfonic acid (242.68 g/mol) positions it as a middle-weight halogenated naphthalene sulfonic acid building block, offering a balance between the lighter fluoro analog (226.22 g/mol) and the heavier bromo analog (287.13 g/mol) [1][2]. This intermediate molecular weight may influence handling characteristics, stoichiometric calculations, and purification workflows in multistep organic syntheses . The compound's chlorine substituent can influence reactivity in electrophilic aromatic substitution, while the sulfonic acid group enhances polarity and water solubility .

Organic synthesis Reaction optimization Building block selection

6-Chloronaphthalene-2-sulfonic Acid (CAS 102878-14-8): Evidence-Based Procurement Scenarios


Factor Xa Inhibitor and Bcl-2 Antagonist Medicinal Chemistry Programs

Procure 6-chloronaphthalene-2-sulfonic acid as the starting material for generating 6-chloronaphthalene-2-sulfonyl chloride, a validated building block for constructing sulfonamide-containing factor Xa inhibitors and Bcl-2 family antiapoptotic protein inhibitors. Published structure-activity relationship studies demonstrate that the 6-chloro-2-sulfonyl substitution pattern yields compounds with oral anticoagulant activity in rodent models, including compounds 3c, 3d, 73b, and 75b . This regioisomer has been specifically optimized in medicinal chemistry campaigns, providing literature precedent that alternative halogenated or regioisomeric naphthalene sulfonic acids lack .

Dye and Pigment Intermediate Manufacturing Requiring Consistent Purity

Select 6-chloronaphthalene-2-sulfonic acid for dye and pigment intermediate applications where the compound's chlorine substituent contributes to enhanced color stability and brightness in textile and plastic products . Commercial availability at standardized 95% minimum purity from multiple suppliers enables consistent downstream processing. For applications with tighter impurity tolerances, the 97% purity grade provides a qualified higher-specification alternative without requiring custom synthesis.

Halogenated Building Block Screening in SAR Exploration

When conducting systematic halogen-scanning structure-activity relationship studies on naphthalene sulfonic acid scaffolds, 6-chloronaphthalene-2-sulfonic acid provides a middle-weight option between the 6-fluoro (MW 226.22) and 6-bromo (MW 287.13) analogs . The 18.3% molecular weight difference versus the bromo derivative and 6.8% difference versus the fluoro derivative may influence pharmacokinetic properties, solubility, and synthetic tractability, enabling controlled evaluation of halogen effects while maintaining the 6,2-substitution pattern .

Sulfonyl Chloride Generation for Parallel Library Synthesis

6-Chloronaphthalene-2-sulfonic acid serves as the direct acid precursor to 6-chloronaphthalene-2-sulfonyl chloride (CAS 102153-63-9), a reactive electrophile used in parallel synthesis of sulfonamide and sulfonate ester libraries . The chloro substituent remains intact through sulfonyl chloride formation, preserving the halogen handle for potential downstream cross-coupling reactions or for modulating the electronic properties of the final sulfonylated products . This synthetic versatility distinguishes the 6-chloro derivative from non-halogenated naphthalene-2-sulfonic acid, which lacks the chloro substituent as a secondary functional handle.

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